molecular formula C10H8ClN3 B2958004 2-(4-Chlorophenyl)pyrimidin-4-amine CAS No. 114523-63-6

2-(4-Chlorophenyl)pyrimidin-4-amine

Cat. No.: B2958004
CAS No.: 114523-63-6
M. Wt: 205.65
InChI Key: FFGMOMZZTKKFSA-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group at the 2-position and an amine group at the 4-position

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(4-Chlorophenyl)pyrimidin-4-amine are not fully characterized . It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions .

Cellular Effects

Some studies suggest that pyrimidine derivatives can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of pyrimidine derivatives can change over time due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the effects of pyrimidine derivatives can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that pyrimidine derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyrimidine derivatives can interact with transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. It is known that pyrimidine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)pyrimidin-4-amine typically involves the reaction of 4-chlorobenzonitrile with guanidine in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)pyrimidin-4-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-(4-Methylphenyl)pyrimidin-4-amine
  • 2-(4-Methoxyphenyl)pyrimidin-4-amine
  • 2-(4-Fluorophenyl)pyrimidin-4-amine

Comparison: 2-(4-Chlorophenyl)pyrimidin-4-amine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the electron-withdrawing nature of the chlorine atom can affect the compound’s electronic properties, making it distinct from its methyl, methoxy, and fluoro analogs .

Properties

IUPAC Name

2-(4-chlorophenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)10-13-6-5-9(12)14-10/h1-6H,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGMOMZZTKKFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114523-63-6
Record name 2-(4-chlorophenyl)pyrimidin-4-amine
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